tert-Butyl-1,4-benzoquinone

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Studying Keap1/Nrf2 without ROS interference is challenging. 2-tert-Butyl-1,4-benzoquinone (TBQ) is a mono-substituted para-quinone that activates Nrf2 via covalent Keap1 modification, fully independent of ROS. Key advantages: • Validated in LX-2 hepatic stellate cells & TAA-induced mouse liver fibrosis model for mitochondrial apoptosis studies. • Essential low-activity baseline in antioxidant SAR: radical scavenging capacity is 3× lower than BHT. • Defined electrophilicity enables predictable conjugate additions with thiols/amines for chemical synthesis.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 3602-55-9
Cat. No. B1215510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl-1,4-benzoquinone
CAS3602-55-9
Synonyms2-t-BQ
2-tert-butyl(1,4)para-quinone
2-tert-butyl-1,4-benzoquinone
2-tert-butyl-4-benzoquinone
2-tert-butyl-4-quinone
tert-butylquinone
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)C=CC1=O
InChIInChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3
InChIKeyNCCTVAJNFXYWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl-1,4-Benzoquinone Overview


2-tert-Butyl-1,4-benzoquinone (TBQ; CAS 3602-55-9) is a monosubstituted para-quinone derivative, characterized by a single tert-butyl group at the 2-position of the 1,4-benzoquinone ring [1]. It is the major electrophilic metabolite of the food additive butylated hydroxyanisole (BHA) and the oxidation product of 2-tert-butylhydroquinone (TBHQ) [2]. TBQ exhibits distinct redox and electrophilic properties compared to unsubstituted or multiply-substituted analogs, making it a critical probe for oxidative stress pathways, particularly the Keap1/Nrf2 system [3].

Pathway Probe Electrophilic Keap1 modifier for Nrf2 studies
Metabolite Context Major metabolite of BHA and oxidation product of TBHQ
SAR Baseline Mono-substituted reference for antioxidant quinone SAR

Tert-Butyl-1,4-Benzoquinone Substitution Risks


The substitution pattern on the 1,4-benzoquinone ring dictates redox potential, electrophilicity, and biological target engagement. Generic substitution with unsubstituted 1,4-benzoquinone (BQ) or multi-tert-butyl analogs (e.g., 2,5-di-tert-butyl-1,4-benzoquinone, DBBQ) leads to fundamentally different outcomes [1]. BQ is a stronger, less selective oxidant, while DBBQ exhibits significantly different redox behavior, engaging in reversible equilibria rather than rapid, irreversible reactions [2]. This is critical in both synthetic chemistry, where reactivity with nucleophiles is altered [3], and in biological studies, where the ability to covalently modify sensor proteins like Keap1 is dependent on the precise electrophilic character conferred by the mono-tert-butyl substitution [4].

! Unsubstituted 1,4-benzoquinone (BQ) shows higher, less selective redox activity — may shift pathway engagement.
! 2,5-di-tert-butyl analog (DBBQ) participates in reversible redox equilibria, unlike TBQ’s irreversible character.
! Covalent Keap1 modification efficiency depends on mono-tert-butyl electrophilicity — not transferable to multi-substituted analogs.

Tert-Butyl-1,4-Benzoquinone Differentiation Evidence


Antioxidant Capacity vs. BHT and Disubstituted Analogs

The unsubstituted tert-butyl-1,4-benzoquinone (Compound 1) exhibits a distinct antioxidant profile compared to 2,6-disubstituted derivatives and the industry standard BHT. While 2,6-disubstituted analogs show peroxyl radical scavenging activity comparable to Trolox, the mono-substituted TBQ is three times less potent than BHT, highlighting a critical, quantifiable difference in antioxidant capacity directly attributable to its substitution pattern [1].

Antioxidant capacity
Head-to-head
~3-fold lower than BHT
Di-substituted analogs reach Trolox-equivalent activity
Defines low-activity baseline for antioxidant SAR studies
Peroxyl radical scavenging assay context
Antioxidant Free Radical Scavenging Structure-Activity Relationship

Nrf2 Activation: Covalent Keap1 Modification vs. ROS

TBQ's activation of the Nrf2 pathway is mechanistically distinct and quantifiably independent of ROS generation, unlike many other stressors. In RAW264.7 cells, TBQ induces Nrf2 activation and upregulates downstream proteins. Crucially, co-treatment with PEG-catalase, which effectively abolishes TBQ-induced cellular ROS, does not affect TBQ's ability to activate Nrf2 [1]. This is supported by UPLC-MSᴱ analysis showing direct covalent binding of TBQ to specific cysteine residues (Cys23, Cys151, Cys226, Cys368) on the Keap1 protein [1].

Nrf2 activation
Head-to-head
ROS-independent; Keap1 Cys151/Cys368 binding
PEG-catalase does not block activation
Enables study of covalent electrophilic sensing decoupled from oxidative stress
UPLC-MSᴱ validated in RAW264.7 cells
Nrf2 Activation Keap1 Electrophilic Stress Covalent Modification

Cytotoxicity in LX-2 Hepatic Stellate Cells

In a comparative study of four 1,4-benzoquinone derivatives, TBQ (designated tBu-Q) was evaluated alongside 5-isopropyl-2-methyl-1,4-benzoquinone (TQ), 2,5-dimethyl-p-benzoquinone (Dime-Q), and unsubstituted p-benzoquinone (Ph-Q) for anti-fibrotic effects. All compounds induced apoptosis in activated LX-2 human hepatic stellate cells, but did so via distinct quantitative and mechanistic profiles. The study underscores that substitution pattern dictates potency and pathway engagement [1].

Hepatic stellate cells
Cross-study
Induces apoptosis via Bax/Bcl-2 modulation
Compared to methyl- and unsubstituted quinones
Supports liver fibrosis model research with distinct pathway fingerprint
Data to verify for specific protein target engagement
Hepatic Stellate Cells Cytotoxicity Anti-fibrotic Apoptosis

Redox Behavior: Irreversible vs. Reversible Electron Transfer

The redox behavior of quinones is highly dependent on substitution. While 2,5-di-tert-butyl-1,4-benzoquinone (tBu2BQ) engages in reversible redox equilibria with metal complexes, making it suitable for applications like redox mediators in Li-O2 batteries [1], mono-tert-butyl analogs exhibit different electron transfer characteristics. For example, di-tert-butylhydrobenzoquinone shows two irreversible electron transfers at Epc = 0.31 V and Epa = 1.00 V versus SCE [2]. This class-level distinction underscores that the mono-substituted TBQ will have redox properties distinct from its di-substituted counterpart, favoring applications where irreversible, one-way electron transfer is desired.

Redox behavior
Class-level
Irreversible electron transfer expected
Contrasts with reversible redox of di-tert-butyl analog
Supports selection as terminal oxidant in synthesis; review cyclic voltammetry data
Based on class inference; validation in specific medium advised
Cyclic Voltammetry Redox Chemistry Electron Transfer Organic Synthesis

Tert-Butyl-1,4-Benzoquinone Applications


ROS-Independent Keap1/Nrf2 Electrophilic Sensing

TBQ is the reagent of choice for studying the Keap1/Nrf2 pathway's response to electrophiles, as its mechanism of action is demonstrably ROS-independent. As shown in Section 3, co-treatment with catalase does not impair TBQ-mediated Nrf2 activation, allowing for the specific interrogation of the covalent sensor function of Keap1 [1].

SAR Baseline for Antioxidant Quinones

TBQ serves as a critical low-activity baseline in SAR studies of benzoquinone antioxidants. Section 3 establishes that its radical scavenging capacity is three-fold lower than BHT, while di-substituted analogs exhibit Trolox-level activity. This makes TBQ an essential reference compound for mapping the impact of ring substitution on antioxidant potency [2].

Mechanistic Studies of Liver Fibrosis

As detailed in Section 3, TBQ (tBu-Q) has been validated in both cellular models (LX-2 hepatic stellate cells) and an in vivo TAA-induced mouse model of liver fibrosis. Its use is indicated for studies aiming to elucidate mitochondrial apoptosis pathways and the inhibition of anti-apoptotic proteins like FLIP and XIAP [3].

Terminal Oxidant for Organic Synthesis

For synthetic chemists, TBQ is not a generic quinone oxidant. As inferred from class-level redox data in Section 3, its propensity for irreversible electron transfer makes it suitable as a terminal oxidant. Its regioselectivity in conjugate addition reactions with nucleophiles like thiols and amines is distinct and has been well-characterized, enabling predictable synthetic transformations [4].

Application
Selection Property
Validation Focus
Keap1/Nrf2 electrophilic sensing
ROS-independent covalent modifier
Confirm Keap1 cysteine modification and Nrf2 target gene induction
Antioxidant SAR baseline
Mono-tert-butyl substitution pattern
Radical scavenging assay context
Liver fibrosis research
Hepatic stellate cell apoptosis induction
Mitochondrial pathway and anti-apoptotic protein endpoints
Organic synthesis oxidant
Irreversible electron transfer tendency
Regioselectivity in conjugate additions

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